2-iodo-4-methoxy-N,N-dimethylbenzamide

Description

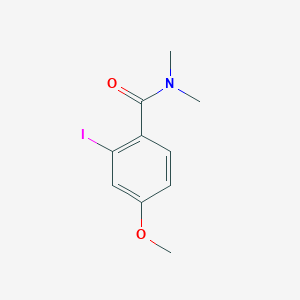

2-Iodo-4-methoxy-N,N-dimethylbenzamide is a benzamide derivative featuring an iodine substituent at the ortho (2nd) position and a methoxy group at the para (4th) position on the aromatic ring. The N,N-dimethylamide moiety (-N(CH₃)₂) contributes to its electronic and steric properties.

Properties

IUPAC Name |

2-iodo-4-methoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-12(2)10(13)8-5-4-7(14-3)6-9(8)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOAHWYIDPZMQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-methoxy-N,N-dimethylbenzamide typically involves the iodination of 4-methoxy-N,N-dimethylbenzamide. The reaction is carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom is introduced at the ortho position relative to the methoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The iodine atom can be reduced to form a hydrogen-substituted benzamide.

Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 2-iodo-4-methoxybenzaldehyde or 2-iodo-4-methoxybenzoic acid.

Reduction: Formation of 4-methoxy-N,N-dimethylbenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Iodo-4-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-iodo-4-methoxy-N,N-dimethylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways. The presence of the iodine atom and methoxy group contributes to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Structural Analogs

- 4-Chloro-N,N-dimethylbenzamide (): A para-chloro substituent instead of iodine and methoxy. Chlorine’s electron-withdrawing nature enhances reactivity in cross-coupling reactions.

- 4-Hexyl-N,N-dimethylbenzamide (): A para-hexyl chain improves lipophilicity, contrasting with the polar iodine and methoxy groups.

- N-DMBI (4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzamide) (): A benzimidazolyl substituent enables use as a dopant in polymer electronics.

- 3-Hydroxy-4-iodo-N-methoxy-N-methyl-benzamide (): Features iodine at the 4th position and a hydroxy group at the 3rd, with a methoxy-methyl amide, differing in substituent orientation and amide structure.

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

Solvent Effects on NMR and Rotational Barriers

- N,N-Dimethylbenzamide (): Solvent polarity and hydrogen bonding significantly influence ¹³C NMR chemical shifts. Polar solvents increase carbonyl carbon deshielding (δ ~168–171 ppm).

- 2-Iodo-4-methoxy-N,N-DMB : The iodine’s polarizability and methoxy’s electron donation likely amplify solvent-induced shifts. The iodine may cause downfield shifts in aromatic carbons due to its heavy atom effect, while the methoxy group could shield adjacent carbons.

Rotational Barriers (ΔG‡)

- Parent N,N-dimethylbenzamide exhibits ΔG‡ values influenced by solvent polarity (e.g., 12–14 kcal/mol in nonpolar vs. polar solvents).

- Ortho-Iodo Effect : The bulky iodine at the 2nd position may sterically hinder C-N bond rotation, increasing ΔG‡ compared to para-substituted analogs.

Cross-Coupling Reactions

- 4-Chloro-N,N-DMB undergoes iron-catalyzed C(sp²)–C(sp³) coupling with Grignard reagents (e.g., hexylMgCl) in 95% yield.

- Iodo vs. Chloro Reactivity : Iodine’s superior leaving-group ability in aryl halides suggests 2-iodo-4-methoxy-N,N-DMB could participate in Ullmann or Suzuki couplings, though steric hindrance from the ortho position may reduce efficiency.

Esterification and Functional Group Interconversion

- N,N-Dimethylbenzamide Derivatives (): Electron-withdrawing para-substituents (e.g., -NO₂) enhance esterification yields (quantitative for nitro vs. 82% for methoxy).

- 2-Iodo-4-methoxy-N,N-DMB : The iodine’s σ-withdrawing effect may accelerate esterification, but steric effects from the ortho position could counteract this.

Electronic Materials

Limitations

- Steric Hindrance : The ortho-iodine may limit accessibility in catalytic reactions or polymer doping.

- Solubility: The polar iodine and methoxy groups may reduce solubility in nonpolar solvents compared to alkyl-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.